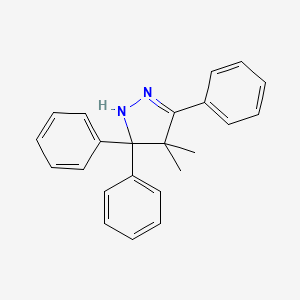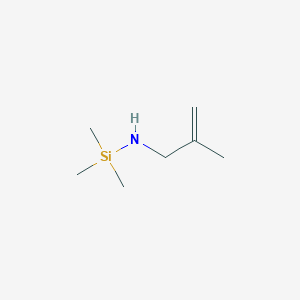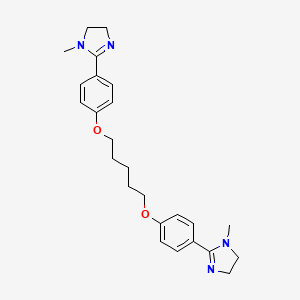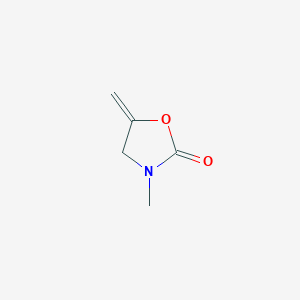![molecular formula C14H28O4Si B14294750 Dimethyl 2-[(triethylsilyl)methyl]pentanedioate CAS No. 114544-10-4](/img/structure/B14294750.png)
Dimethyl 2-[(triethylsilyl)methyl]pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-[(triethylsilyl)methyl]pentanedioate is an organic compound with the molecular formula C14H28O4Si. This compound is a derivative of pentanedioic acid, where two methyl groups are esterified, and a triethylsilyl group is attached to the methyl group. It is commonly used in organic synthesis due to its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-[(triethylsilyl)methyl]pentanedioate can be synthesized through a multi-step process involving the esterification of pentanedioic acid and the introduction of the triethylsilyl group. One common method involves the following steps:
Esterification: Pentanedioic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form dimethyl pentanedioate.
Silylation: The dimethyl pentanedioate is then reacted with triethylsilyl chloride in the presence of a base, such as pyridine, to introduce the triethylsilyl group, forming this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and silylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-[(triethylsilyl)methyl]pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The triethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 2-[(triethylsilyl)methyl]pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a protecting group for sensitive functional groups.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl 2-[(triethylsilyl)methyl]pentanedioate involves its reactivity as an ester and the stability provided by the triethylsilyl group. The ester groups can undergo hydrolysis, oxidation, or reduction, while the triethylsilyl group can be selectively removed or substituted, allowing for precise control over the compound’s reactivity and functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl pentanedioate: Lacks the triethylsilyl group, making it less stable and less versatile in certain reactions.
Triethylsilyl-protected alcohols: Similar in terms of the protective group but differ in the core structure and reactivity.
Uniqueness
Dimethyl 2-[(triethylsilyl)methyl]pentanedioate is unique due to the combination of ester groups and the triethylsilyl protective group, providing a balance of reactivity and stability that is advantageous in various synthetic applications.
Propriétés
Numéro CAS |
114544-10-4 |
|---|---|
Formule moléculaire |
C14H28O4Si |
Poids moléculaire |
288.45 g/mol |
Nom IUPAC |
dimethyl 2-(triethylsilylmethyl)pentanedioate |
InChI |
InChI=1S/C14H28O4Si/c1-6-19(7-2,8-3)11-12(14(16)18-5)9-10-13(15)17-4/h12H,6-11H2,1-5H3 |
Clé InChI |
QTYAIIWODZSPJD-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)CC(CCC(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Pent-4-en-1-yl)cyclohexyl]methanol](/img/structure/B14294672.png)

![3-[(Prop-2-en-1-yl)sulfanyl]furan](/img/structure/B14294684.png)
![Dibutyl [2-(methylsulfanyl)ethyl]boronate](/img/structure/B14294686.png)
![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)



![N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14294727.png)



![2',3,5,6'-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14294742.png)

